Bizelesin

Catalog No.
S548228
CAS No.
129655-21-6
M.F
C43H36Cl2N8O5
M. Wt
815.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bizelesin

CAS Number

129655-21-6

Product Name

Bizelesin

IUPAC Name

1,3-bis[2-[(8S)-8-(chloromethyl)-4-hydroxy-1-methyl-7,8-dihydro-3H-pyrrolo[3,2-e]indole-6-carbonyl]-1H-indol-5-yl]urea

Molecular Formula

C43H36Cl2N8O5

Molecular Weight

815.7 g/mol

InChI

InChI=1S/C43H36Cl2N8O5/c1-19-15-46-39-33(54)11-31-37(35(19)39)23(13-44)17-52(31)41(56)29-9-21-7-25(3-5-27(21)50-29)48-43(58)49-26-4-6-28-22(8-26)10-30(51-28)42(57)53-18-24(14-45)38-32(53)12-34(55)40-36(38)20(2)16-47-40/h3-12,15-16,23-24,46-47,50-51,54-55H,13-14,17-18H2,1-2H3,(H2,48,49,58)/t23-,24-/m1/s1

InChI Key

FONKWHRXTPJODV-DNQXCXABSA-N

SMILES

Array

solubility

soluble in DMSO, not soluble in water.

Synonyms

Benzo(1,2-b:4,3-b')dipyrrol-4-ol, 6,6'-(carbonylbis(imino-1H-indole-5,2-diylcarbonyl))bis(8-(chloromethyl)-3,6,7,8-tetrahydro-1-methyl-, (S-(R*,R*))), bizelesin, U 77779, U-77,779, U-77779, U-78779, U78779

Canonical SMILES

CC1=CNC2=C(C=C3C(=C12)C(CN3C(=O)C4=CC5=C(N4)C=CC(=C5)NC(=O)NC6=CC7=C(C=C6)NC(=C7)C(=O)N8CC(C9=C1C(=CNC1=C(C=C98)O)C)CCl)CCl)O

Isomeric SMILES

CC1=CNC2=C(C=C3C(=C12)[C@@H](CN3C(=O)C4=CC5=C(N4)C=CC(=C5)NC(=O)NC6=CC7=C(C=C6)NC(=C7)C(=O)N8C[C@H](C9=C1C(=CNC1=C(C=C98)O)C)CCl)CCl)O

The exact mass of the compound Bizelesin is 814.21857 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble in DMSO, not soluble in water.. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 615291. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Pyrroles - Duocarmycins - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Bizelesin (CAS 129655-21-6) is a highly potent, synthetic cyclopropylpyrroloindole (CPI) dimer designed as a bifunctional DNA minor groove alkylating agent. Modeled after the natural antitumor antibiotic CC-1065, Bizelesin features two reactive chloromethyl moieties that facilitate the formation of highly stable interstrand DNA cross-links at adenine-thymine (AT)-rich sequences. In preclinical procurement and drug development workflows, it is primarily sourced as an ultra-potent cytotoxic payload for targeted delivery systems or as a specialized mechanistic probe for DNA damage response (DDR) pathways. Its ability to induce cell cycle arrest and cellular senescence at picomolar concentrations makes it a critical benchmark material for evaluating novel cross-linking agents, establishing it as a superior alternative to conventional chemotherapeutics that require micro- to millimolar concentrations to achieve similar cytostatic effects .

Substituting Bizelesin with standard alkylating agents (like cisplatin) or monofunctional CPI analogs (like adozelesin) fundamentally alters the experimental DNA damage profile and payload potency. While adozelesin produces single-strand DNA lesions leading to transient S-phase blocks and apoptosis, Bizelesin’s dimeric structure specifically enforces double-strand interstrand cross-links, triggering distinct G2/M cell cycle arrest and cellular senescence [1]. Furthermore, replacing Bizelesin with its parent natural product, CC-1065, introduces lethal delayed hepatotoxicity in in vivo models, confounding therapeutic window evaluations [1]. Consequently, researchers requiring picomolar-level bifunctional cross-linking without CC-1065’s off-target systemic toxicity must procure Bizelesin specifically to ensure reproducible, mechanism-specific results.

Picomolar Cytotoxicity Profile Compared to Conventional Alkylating Agents

In comparative in vitro assays against gynecologic cancer cell lines, Bizelesin demonstrated extraordinary cytotoxic potency, achieving IC50 values in the picomolar range. When benchmarked against standard chemotherapeutic cross-linkers, Bizelesin was shown to be 100 to 1,000 times more cytotoxic than cisplatin and adriamycin [1].

Evidence DimensionIn vitro cytotoxicity (IC50)
Target Compound DataPicomolar range IC50
Comparator Or BaselineCisplatin / Adriamycin (Micro- to nanomolar range)
Quantified Difference100x to 1,000x greater cytotoxicity for Bizelesin
ConditionsIn vitro gynecologic cancer cell line viability assays

Justifies the procurement of Bizelesin as an ultra-potent payload for targeted delivery systems where conventional agents lack sufficient efficacy at low concentrations.

Bifunctional Interstrand Cross-Linking vs. Monofunctional Alkylation

The structural dimerization of Bizelesin provides two reactive chloromethyl groups, enabling it to form highly stable DNA interstrand cross-links. In contrast, its monofunctional analog adozelesin can only form single-strand DNA adducts. Studies in human colon carcinoma HCT116 cells confirm that while both agents are highly toxic, Bizelesin uniquely induces double-strand cross-links that trigger sustained G2/M arrest and senescence at an IC50 of 2 pM, compared to adozelesin's IC50 of 0.2 nM (200 pM)[1].

Evidence DimensionDNA lesion formation and clonogenic IC50
Target Compound DataDouble-strand cross-links; IC50 = 2 pM
Comparator Or BaselineAdozelesin (Single-strand lesions; IC50 = 200 pM)
Quantified Difference100-fold lower IC50 and distinct double-strand cross-linking mechanism
ConditionsHCT116 human colon carcinoma cells, 4-hour drug exposure

Essential for researchers who specifically require a bifunctional cross-linker to study senescence or double-strand DNA damage repair pathways rather than apoptosis.

Elimination of Delayed Hepatotoxicity in Preclinical In Vivo Models

The natural product parent compound, CC-1065, is notorious for causing lethal delayed hepatotoxicity in murine models, which severely limits its utility in advanced preclinical development. Bizelesin was specifically engineered to overcome this limitation. In vivo studies demonstrate that Bizelesin effectively inhibits the growth of various murine and human tumor xenografts without inducing the lethal hepatotoxicity characteristic of CC-1065 [1].

Evidence DimensionIn vivo hepatotoxicity profile
Target Compound DataAbsence of lethal delayed hepatotoxicity at therapeutic doses
Comparator Or BaselineCC-1065 (Induces lethal delayed hepatotoxicity)
Quantified DifferenceComplete elimination of the dose-limiting delayed hepatotoxic response
ConditionsMurine and human tumor xenograft models

Ensures that preclinical in vivo models evaluate true mechanistic efficacy without being confounded by the parent compound's systemic toxicity.

Precise AT-Rich Minor Groove Targeting and DNA Straightening

Bizelesin exhibits highly specific DNA targeting, binding to the minor groove and cross-linking adenine bases that are separated by 6 or 7 base pairs in AT-rich regions. This precise spatial requirement for cross-linking (e.g., 5'-TAATTA sequences) straightens the intrinsic bending of DNA, a structural change that is not observed with monoalkylating agents, which instead tend to increase DNA bending [1].

Evidence DimensionDNA structural modification
Target Compound DataCross-links adenines 6-7 base pairs apart, reducing intrinsic DNA bending
Comparator Or BaselineMonoalkylating CPIs (Increase DNA bending)
Quantified DifferenceOpposing effects on DNA tertiary structure (straightening vs. bending)
ConditionsCell-free DNA sequence selectivity and gel electrophoresis assays

Provides a highly predictable, sequence-specific molecular tool for structural biology and targeted DNA damage studies.

Antibody-Drug Conjugate (ADC) Payload Development

Due to its picomolar cytotoxicity and distinct bifunctional cross-linking mechanism, Bizelesin is an ideal candidate for ADC payload design. It is specifically procured when ultra-high potency is required to ensure efficacy upon targeted delivery to tumor cells, far outperforming standard cross-linkers like cisplatin [1].

DNA Damage Response (DDR) Pathway Profiling

Bizelesin is specifically utilized to induce G2/M cell cycle arrest and cellular senescence in p21-proficient cell lines. It serves as a benchmark bifunctional cross-linker for researchers needing to differentiate between apoptosis-inducing single-strand lesions (e.g., via adozelesin) and senescence-inducing double-strand lesions[2].

In Vivo Xenograft Efficacy Studies

Because it successfully bypasses the lethal delayed hepatotoxicity associated with the parent compound CC-1065, Bizelesin is the preferred CPI analog for long-term in vivo tumor suppression models. It allows for the accurate assessment of therapeutic windows without confounding systemic toxicity [2].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

6.5

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

8

Exact Mass

814.2185717 Da

Monoisotopic Mass

814.2185717 Da

Heavy Atom Count

58

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

L0O9OBI87E

Pharmacology

Bizelesin is a synthetic cyclopropylpyrroloindole antineoplastic antibiotic. Bizelesin binds to the minor groove of DNA and induces interstrand cross-linking of DNA, thereby inhibiting DNA replication and RNA synthesis. Bizelesin also enhances p53 and p21 induction and triggers G2/M cell-cycle arrest, resulting in cell senescence without apoptosis. (NCI04)

MeSH Pharmacological Classification

Antibiotics, Antineoplastic

Other CAS

129655-21-6

Wikipedia

Bizelesin

Dates

Last modified: 08-15-2023
1: Cao PR, McHugh MM, Melendy T, Beerman T. The DNA minor groove-alkylating cyclopropylpyrroloindole drugs adozelesin and bizelesin induce different DNA damage response pathways in human colon carcinoma HCT116 cells. Mol Cancer Ther. 2003 Jul;2(7):651-9. PubMed PMID: 12883038.
2: Schwartz GH, Patnaik A, Hammond LA, Rizzo J, Berg K, Von Hoff DD, Rowinsky EK. A phase I study of bizelesin, a highly potent and selective DNA-interactive agent, in patients with advanced solid malignancies. Ann Oncol. 2003 May;14(5):775-82. PubMed PMID: 12702533.
3: Pitot HC, Reid JM, Sloan JA, Ames MM, Adjei AA, Rubin J, Bagniewski PG, Atherton P, Rayson D, Goldberg RM, Erlichman C. A Phase I study of bizelesin (NSC 615291) in patients with advanced solid tumors. Clin Cancer Res. 2002 Mar;8(3):712-7. PubMed PMID: 11895900.
4: McHugh MM, Kuo SR, Walsh-O'Beirne MH, Liu JS, Melendy T, Beerman TA. Bizelesin, a bifunctional cyclopropylpyrroloindole alkylating agent, inhibits simian virus 40 replication in trans by induction of an inhibitor. Biochemistry. 1999 Aug 31;38(35):11508-15. PubMed PMID: 10471303.
5: Hidalgo M, Izbicka E, Cerna C, Gomez L, Rowinsky EK, Weitman SD, Von Hoff DD. Comparative activity of the cyclopropylpyrroloindole compounds adozelesin, bizelesin and carzelesin in a human tumor colony-forming assay. Anticancer Drugs. 1999 Mar;10(3):295-302. PubMed PMID: 10327036.
6: Woynarowski JM, Chapman WG, Napier C, Herzig MC. Induction of AT-specific DNA-interstrand crosslinks by bizelesin in genomic and simian virus 40 DNA. Biochim Biophys Acta. 1999 Feb 16;1444(2):201-17. PubMed PMID: 10023060.
7: Woynarowski JM, Beerman TA. Effects of bizelesin (U-77,779), a bifunctional alkylating minor groove binder, on replication of genomic and simian virus 40 DNA in BSC-1 cells. Biochim Biophys Acta. 1997 Jul 17;1353(1):50-60. PubMed PMID: 9256064.
8: Carter CA, Waud WR, Li LH, DeKoning TF, McGovren JP, Plowman J. Preclinical antitumor activity of bizelesin in mice. Clin Cancer Res. 1996 Jul;2(7):1143-9. PubMed PMID: 9816280.
9: Volpe DA, Tomaszewski JE, Parchment RE, Garg A, Flora KP, Murphy MJ, Grieshaber CK. Myelotoxic effects of the bifunctional alkylating agent bizelesin on human, canine and murine myeloid progenitor cells. Cancer Chemother Pharmacol. 1996;39(1-2):143-9. PubMed PMID: 8995512.
10: Woynarowski JM, McHugh MM, Gawron LS, Beerman TA. Effects of bizelesin (U-77779), a bifunctional alkylating minor groove agent, on genomic and simian virus 40 DNA. Biochemistry. 1995 Oct 10;34(40):13042-50. PubMed PMID: 7548063.

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